molecular formula C19H22N4O2 B6429217 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 1706083-37-5

2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No. B6429217
CAS RN: 1706083-37-5
M. Wt: 338.4 g/mol
InChI Key: NJBRLONFPRWELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide (2-IA) is a synthetic pyrazolone derivative that has been used in a variety of scientific research applications. 2-IA has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has been used in a variety of scientific research applications, including in vitro and in vivo studies. In vitro studies have used 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide to study the effects of oxidative stress and the antioxidant activity of various substances. In vivo studies have used 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide to study the effects of inflammation, diabetes, and cancer. 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has also been used in studies to investigate the effects of various drugs on the body and to evaluate the potential therapeutic effects of certain compounds.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is not yet fully understood. However, it is believed that 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide exerts its effects by binding to and activating certain enzymes, such as peroxidases and glutathione S-transferases. This binding and activation of enzymes is thought to be responsible for the biochemical and physiological effects of 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, antidiabetic, and anticancer effects. 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has also been shown to have neuroprotective and cardioprotective effects, as well as to be beneficial for the treatment of neurological and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The use of 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide in laboratory experiments has several advantages. 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has been shown to be effective in a variety of experiments, making it a useful tool for scientific research.
However, there are some limitations to the use of 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide in laboratory experiments. 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is not water-soluble, making it difficult to use in aqueous solutions. Additionally, 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is not very soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide research. It is possible that 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide could be used to study the effects of oxidative stress on the body, as well as to develop new treatments for oxidative stress-related diseases. Additionally, 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide could be used to study the effects of inflammation, diabetes, and cancer, as well as to develop new treatments for these diseases. Additionally, 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide could be used to study the effects of various drugs on the body and to evaluate the potential therapeutic effects of certain compounds. Finally, 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide could be used to study the effects of neurodegenerative and cardiovascular diseases, as well as to develop new treatments for these diseases.

Synthesis Methods

2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide can be synthesized through a multi-step process. The synthesis begins with the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid and 3-indoleacetic acid in the presence of p-toluenesulfonic acid. The resulting product is then reacted with oxalyl chloride in the presence of triethylamine to form the desired 2-(1H-indol-3-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide. The final product is then purified by recrystallization and can be used in scientific research applications.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(9-15-10-20-18-4-2-1-3-17(15)18)22-16-11-21-23(13-16)12-14-5-7-25-8-6-14/h1-4,10-11,13-14,20H,5-9,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBRLONFPRWELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

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